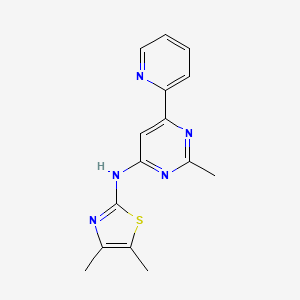

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines.

Coupling of the Rings: The thiazole and pyrimidine rings are then coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.

Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum or tungsten.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole, pyrimidine, or pyridine derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease progression. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine: can be compared with other compounds containing thiazole, pyrimidine, and pyridine rings, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-6-(pyridin-2-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₅S

- Molecular Weight : 269.36 g/mol

- SMILES Notation : CC1=CSC(NC)=N1.CC(C)N=C(N)C1=C(N)C(=N)N=C1C(C)C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole and pyrimidine rings. The synthesis pathway may include:

- Formation of the thiazole ring using 4,5-dimethylthiazole.

- Coupling with a pyrimidine derivative to introduce the pyridinyl group.

- Final modifications to achieve the desired amine structure.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Streptococcus pyogenes | 4 μg/mL |

These findings suggest that the compound may inhibit bacterial growth through interference with essential cellular processes.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HCT116 (Colon cancer) | 10 |

| MCF7 (Breast cancer) | 15 |

| A549 (Lung cancer) | 20 |

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

- Study on Antimicrobial Activity : A study published in MDPI assessed various thiazole derivatives and found that those with structural similarities to our compound demonstrated significant antibacterial activity against Gram-positive bacteria .

- Anticancer Evaluation : Another research article highlighted the anticancer potential of thiazole-pyrimidine hybrids in inhibiting PI3K and mTOR pathways in cancer cells . The study concluded that these compounds could serve as promising leads for developing new anticancer agents.

- Toxicity Assessment : An evaluation of acute oral toxicity indicated that certain derivatives had reduced toxicity while maintaining efficacy against targeted diseases . This is crucial for drug development as it enhances safety profiles.

Properties

Molecular Formula |

C15H15N5S |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4,5-dimethyl-N-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C15H15N5S/c1-9-10(2)21-15(17-9)20-14-8-13(18-11(3)19-14)12-6-4-5-7-16-12/h4-8H,1-3H3,(H,17,18,19,20) |

InChI Key |

YOIHSCSHVUZDON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)NC2=NC(=NC(=C2)C3=CC=CC=N3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.